molecular formula C17H17N3OS B15042640 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15042640
M. Wt: 311.4 g/mol
InChI Key: CPAYDZJVZOLVBO-UHFFFAOYSA-N
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Description

5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and phenoxy groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-[(3-methylphenoxy)methyl]-N-phenylhydrazine carbothioamide with appropriate reagents under specific conditions. One common method includes heating the reactants under reflux with aqueous sodium hydroxide (NaOH) for several hours. The reaction mixture is then treated with charcoal, filtered, cooled, and acidified with dilute acetic acid to precipitate the product, which is subsequently purified by recrystallization from ethanol .

Chemical Reactions Analysis

5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenyl groups can be replaced by other substituents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl and phenoxy groups may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

  • 5-[(2-Isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 4H-1,2,4-Triazole,3-(4-chlorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of phenyl and phenoxy groups in this compound may confer distinct advantages in terms of activity and selectivity .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(3-methylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3OS/c1-12-6-5-8-14(10-12)21-11-16-18-19-17(22)20(16)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

CPAYDZJVZOLVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NNC(=S)N2C3=CC=CC=C3C

Origin of Product

United States

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